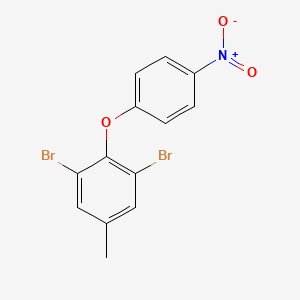![molecular formula C14H20O8 B14293762 Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate CAS No. 112429-68-2](/img/structure/B14293762.png)
Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate is an organic compound that features both acetic acid and phenyl acetate functionalities. This compound is characterized by the presence of two hydroxymethyl groups attached to the phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate typically involves the esterification of 2,3-bis(hydroxymethyl)phenol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The ester functionality can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: The oxidation of the hydroxymethyl groups results in the formation of 2,3-bis(carboxymethyl)phenyl acetate.
Reduction: The reduction of the ester group yields 2,3-bis(hydroxymethyl)phenol.
Substitution: Electrophilic aromatic substitution reactions produce various substituted derivatives of the phenyl ring.
Scientific Research Applications
Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The ester functionality can undergo hydrolysis, releasing acetic acid and 2,3-bis(hydroxymethyl)phenol, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Phenyl acetate: Lacks the hydroxymethyl groups, making it less versatile in chemical reactions.
2,3-bis(hydroxymethyl)phenol: Lacks the ester functionality, limiting its applications in esterification reactions.
Acetic acid: A simple carboxylic acid without the phenyl ring, making it less structurally complex.
Uniqueness
Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate is unique due to the presence of both hydroxymethyl and ester functionalities, allowing it to participate in a wide range of chemical reactions and applications. Its structural complexity and versatility make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
112429-68-2 |
|---|---|
Molecular Formula |
C14H20O8 |
Molecular Weight |
316.30 g/mol |
IUPAC Name |
acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate |
InChI |
InChI=1S/C10H12O4.2C2H4O2/c1-7(13)14-10-4-2-3-8(5-11)9(10)6-12;2*1-2(3)4/h2-4,11-12H,5-6H2,1H3;2*1H3,(H,3,4) |
InChI Key |
FHUFWUGCTLBZQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)OC1=CC=CC(=C1CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


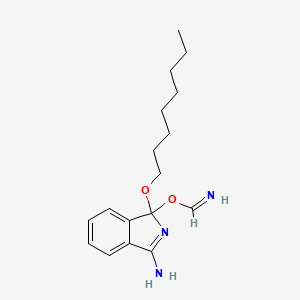


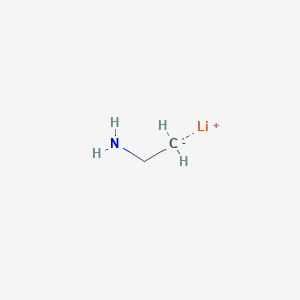
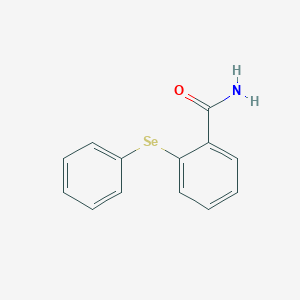
![2,2',2''-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol)](/img/structure/B14293711.png)
![5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium](/img/structure/B14293733.png)

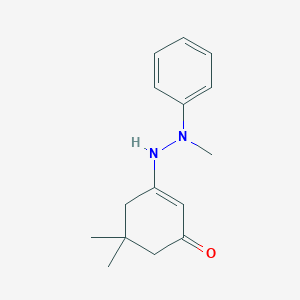
![5-Phenyl-2H,5H-[1]benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B14293753.png)

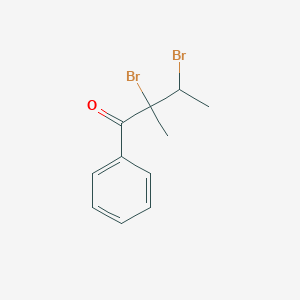
![4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)aniline](/img/structure/B14293773.png)
